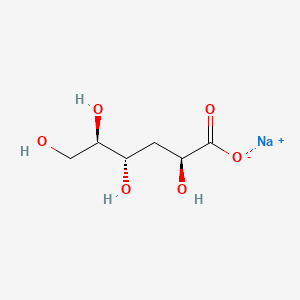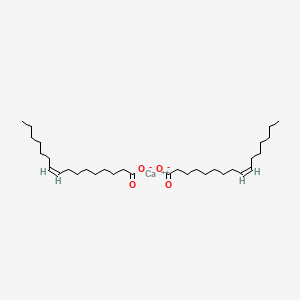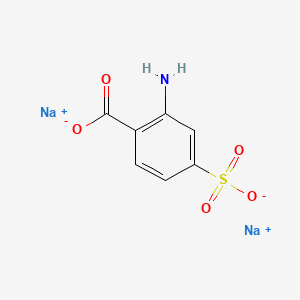
4-Chloro-2-phenoxybenzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-phenoxybenzothiazole is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-phenoxybenzothiazole can be achieved through several synthetic pathways. One common method involves the cyclization of 2-aminothiophenol with 4-chlorophenoxyacetic acid under acidic conditions. This reaction typically requires a catalyst such as polyphosphoric acid (PPA) and is carried out at elevated temperatures .
Another approach involves the Suzuki-Miyaura coupling reaction, where 4-chlorophenylboronic acid is coupled with 2-bromophenoxybenzothiazole in the presence of a palladium catalyst and a base such as potassium carbonate. This method offers high yields and is widely used in industrial settings .
Industrial Production Methods
In industrial production, the synthesis of this compound often involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-phenoxybenzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The benzothiazole ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form corresponding amines or thiols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.
Major Products Formed
Substitution: Formation of substituted benzothiazoles with various functional groups.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amines and thiols.
Scientific Research Applications
4-Chloro-2-phenoxybenzothiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2-phenoxybenzothiazole involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound inhibits bacterial growth by targeting enzymes such as DNA gyrase and dihydrofolate reductase, which are essential for bacterial DNA replication and cell division.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
Comparison with Similar Compounds
4-Chloro-2-phenoxybenzothiazole can be compared with other benzothiazole derivatives:
Similar Compounds: 2-Phenylbenzothiazole, 2-Methylbenzothiazole, 2-Aminobenzothiazole.
Uniqueness: The presence of the 4-chloro and 2-phenoxy substituents imparts unique chemical and biological properties to the compound.
Properties
CAS No. |
39572-08-2 |
|---|---|
Molecular Formula |
C13H8ClNOS |
Molecular Weight |
261.73 g/mol |
IUPAC Name |
4-chloro-2-phenoxy-1,3-benzothiazole |
InChI |
InChI=1S/C13H8ClNOS/c14-10-7-4-8-11-12(10)15-13(17-11)16-9-5-2-1-3-6-9/h1-8H |
InChI Key |
NKVPWNHIBCRAPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC3=C(S2)C=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


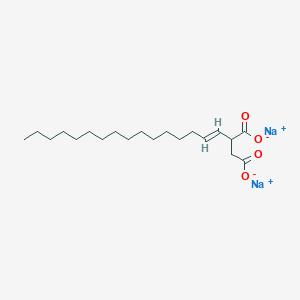

![Spiro[1,4-oxazepine-3(2H),9'-[9H]xanthen]-5-amine, 2'-(2,2-dimethylpropoxy)-4'-fluoro-7'-(2-fluoro-3-pyridinyl)-6,7-dihydro-, (3S)-](/img/structure/B12643286.png)
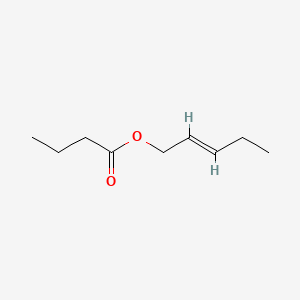



![N-[4-(2-Hydroxyethyl)phenyl]-4-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B12643325.png)

